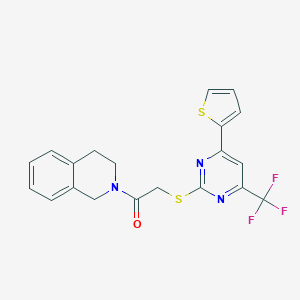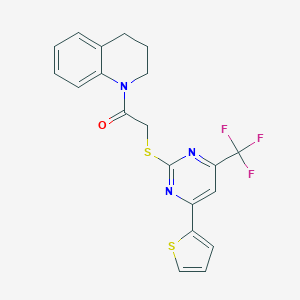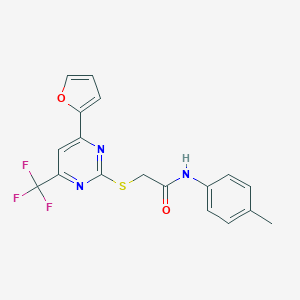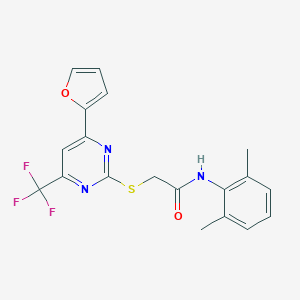![molecular formula C18H17N7O B284397 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the progression of neurodegenerative diseases. It has been shown to inhibit the activity of cyclin-dependent kinases and phosphoinositide 3-kinase, which are involved in cell cycle progression and cell survival. In addition, it has been found to activate the AMP-activated protein kinase pathway, which plays a critical role in energy homeostasis and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress and inflammation in the body. In addition, it has been found to improve mitochondrial function and increase the production of ATP, which plays a critical role in energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential use in the treatment of various diseases. It has been shown to have anti-cancer and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many future directions for research on 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on developing new synthesis methods for this compound, which can make it more accessible for drug development.
Synthesemethoden
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide with 3-pyridinylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting compound is purified using various techniques such as chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C18H17N7O |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-11-6-3-4-8-14(11)21-17(26)15-12(2)20-18-22-23-24-25(18)16(15)13-7-5-9-19-10-13/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
InChI-Schlüssel |
NDJMFGFHNWMDMY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CN=CC=C4)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CN=CC=C4)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CN=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)

![2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284330.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

